

Synthesis Protocol for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B061742

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract




This document provides a detailed protocol for the synthesis of **5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid**, a valuable building block in medicinal chemistry and materials science. The described three-step synthesis is robust and proceeds through a Claisen condensation, followed by a pyrazole ring formation and subsequent ester hydrolysis. This protocol includes detailed experimental procedures, a summary of quantitative data for all intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives are important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The presence of the nitro group offers a handle for further functionalization, making it a versatile intermediate in organic synthesis. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available reagents.

Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid** and its intermediates.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	Melting Point (°C)
Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate	 Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate	C ₁₂ H ₁₁ N ₁ O ₆	265.22	Yellow Solid	~85	98-100
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate	 Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate	C ₁₂ H ₁₁ N ₃ O ₄	261.24	Pale Yellow Solid	~90	188-190
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid	 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid	C ₁₀ H ₇ N ₃ O ₄	233.18	Off-white Solid	~95	>250 (decomposes)

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

This step involves a Claisen condensation reaction between 4-nitroacetophenone and diethyl oxalate.

Materials:

- 4-Nitroacetophenone (1.0 eq)

- Diethyl oxalate (1.2 eq)
- Sodium ethoxide (1.2 eq)
- Anhydrous ethanol
- 1 M Hydrochloric acid
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
- To this solution, a mixture of 4-nitroacetophenone and diethyl oxalate is added dropwise at room temperature.
- The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled in an ice bath and acidified with 1 M hydrochloric acid to a pH of 2-3.
- The resulting precipitate is collected by filtration, washed with cold water, and dried.
- The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

This step involves the cyclization of the intermediate diketoester with hydrazine hydrate to form the pyrazole ring.

Materials:

- Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq)
- Hydrazine hydrate (1.1 eq)
- Glacial acetic acid
- Ethanol

Procedure:

- Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate is dissolved in ethanol.
- A few drops of glacial acetic acid are added to the solution.
- Hydrazine hydrate is then added dropwise to the reaction mixture.
- The mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
- The solid is washed with cold ethanol and dried under vacuum to afford the desired ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

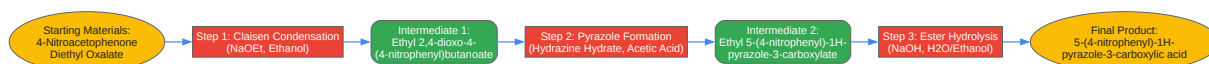
- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq)
- Sodium hydroxide (2.0 eq)
- Ethanol
- Water

- 1 M Hydrochloric acid

Procedure:

- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is suspended in a mixture of ethanol and water.
- An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
- The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
- The remaining aqueous solution is diluted with water and acidified with 1 M hydrochloric acid to a pH of 2-3.
- The resulting precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum to yield **5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid**.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid**.

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